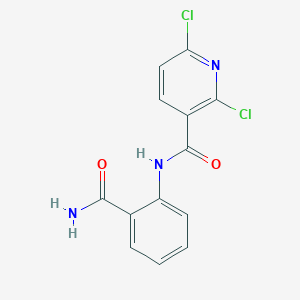

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide

Description

Properties

Molecular Formula |

C13H9Cl2N3O2 |

|---|---|

Molecular Weight |

310.13 g/mol |

IUPAC Name |

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide |

InChI |

InChI=1S/C13H9Cl2N3O2/c14-10-6-5-8(11(15)18-10)13(20)17-9-4-2-1-3-7(9)12(16)19/h1-6H,(H2,16,19)(H,17,20) |

InChI Key |

XUBVCVJJAVRWOH-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N)NC(=O)C2=C(N=C(C=C2)Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Reaction Pathway

This method leverages electrocatalysis to form the carboxamide bond, avoiding traditional coupling reagents. The process involves:

-

Synthesis of 2,6-dichloropyridine-3-carboxylic acid via oxidation of 2,6-dichloropicolinic acid derivatives.

-

Electrocatalytic activation using tetrabutylammonium bromide (TBAB) as a supporting electrolyte under 1.6 V for 30 minutes.

-

Coupling with 2-aminobenzamide at room temperature, yielding the target compound.

Key Data

Advantages : High atom economy, minimal byproducts.

Limitations : Requires specialized electrochemical equipment.

Acid Chloride Intermediate Method

Reaction Pathway

A classical approach involving acid chloride formation:

Key Data

| Parameter | Value | Source |

|---|---|---|

| SOCl₂ Equivalents | 1.5 | |

| Reaction Temperature | 0°C → RT | |

| Yield | 86% | |

| Purification | Column chromatography |

Advantages : Scalable, uses standard laboratory equipment.

Limitations : Sensitivity to moisture; requires strict anhydrous conditions.

Coupling Reagent-Mediated Synthesis

Reaction Pathway

Utilizes coupling agents to activate the carboxylic acid:

Key Data

Advantages : Mild conditions, high functional group tolerance.

Limitations : Cost of coupling reagents; requires purification to remove urea byproducts.

Comparative Analysis of Methods

| Method | Yield | Cost | Equipment Needs | Scalability |

|---|---|---|---|---|

| Electrocatalytic | 78% | High | Electrochemical cell | Moderate |

| Acid Chloride | 86% | Low | Standard glassware | High |

| Coupling Reagent | 75% | Moderate | Standard glassware | High |

Key Findings :

-

The acid chloride method offers the highest yield and scalability but requires careful handling of SOCl₂.

-

Electrocatalysis is environmentally favorable but less accessible for routine synthesis.

Structural Characterization and Validation

Critical analytical data for the target compound:

Challenges and Optimization Strategies

-

Regioselectivity : The 3-position of pyridine must be selectively functionalized. Use of directing groups (e.g., nitro) during intermediate synthesis improves selectivity.

-

Carbamoyl Stability : The 2-carbamoylphenyl group is prone to hydrolysis under acidic conditions. Neutral pH and low temperatures are critical during amidation.

-

Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) effectively removes unreacted starting materials .

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorine atoms on the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor or receptor ligand.

Medicine: Investigated for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby modulating biological pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular signaling and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound to three analogs from the literature, focusing on structural features, synthetic pathways, and functional properties.

3-Chloro-N-Phenyl-Phthalimide ()

- Core Structure : Phthalimide (isoindole-1,3-dione) vs. pyridine carboxamide.

- Substituents : A single chlorine at the 3-position of the phthalimide core and a phenyl group.

- Applications: Primarily used as a monomer for polyimide synthesis due to its high purity requirements. The rigid aromatic system facilitates polymer chain alignment .

- Contrast with Target Compound: The phthalimide core is more electron-deficient than pyridine, which may enhance thermal stability in polymers.

N-(2-Carbamoylphenyl)-2-((3-(Trifluoromethyl)Phenyl)Amino)Benzamide (Compound B1, )

- Core Structure : Benzamide vs. pyridine carboxamide.

- Substituents : A trifluoromethyl (-CF₃) group on the aniline moiety and a carbamoylphenyl group.

- Synthesis : Yielded 63% via a multi-step route involving diarylamine-guided carboxamide formation .

- The benzene ring in B1 lacks the nitrogen atom present in pyridine, which could alter solubility and bioavailability.

Benzoisoselenazol-3(2H)-Ones ()

- Core Structure: Selenium-containing heterocycle vs. non-selenium pyridine.

- Substituents : Varied functional groups, including diselenides and disulfides.

- Biological Activity: Exhibited antiviral activity against HHV-1 and EMCV (MIC = 1–10 µg/mL) due to selenium’s redox-active properties.

- Contrast with Target Compound :

- The dichloropyridine moiety in the target compound may contribute to antiviral effects through halogen bonding or steric hindrance, though this is speculative without direct data.

- Unlike selenium-based compounds, the target lacks redox-active elements, suggesting divergent mechanisms of action.

Data Table: Structural and Functional Comparison

Key Findings and Implications

Structural Flexibility : The target compound’s pyridine-carboxamide hybrid structure offers a balance between electronic modulation (via chlorine) and hydrogen-bonding capacity (via carbamoyl), distinguishing it from purely aromatic or selenium-based analogs.

Substituent Effects :

- Chlorine atoms may enhance lipophilicity and binding to hydrophobic targets compared to -CF₃ or phenyl groups.

- The absence of selenium suggests the target compound’s bioactivity (if any) would rely on mechanisms unrelated to redox cycling.

Synthetic Challenges : Unlike Compound B1 (63% yield), the synthesis of the target compound may require optimization due to steric hindrance from the 2,6-dichloro arrangement.

Biological Activity

N-(2-carbamoylphenyl)-2,6-dichloropyridine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article summarizes the available data on its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyridine ring substituted with a carbamoyl group and dichloro groups, contributing to its unique pharmacological properties. Its systematic name reflects its complex structure, which may influence its interaction with biological targets.

The mechanism of action for this compound involves interaction with specific molecular targets, potentially including enzymes and receptors. Preliminary studies indicate that it may act as an inhibitor of certain enzymes involved in disease processes, although detailed pathways are still under investigation.

1. Enzyme Inhibition

The compound has been noted for its inhibitory effects on various enzymes. For instance, it may inhibit acetylcholinesterase (AChE), an enzyme critical in cholinergic signaling pathways. AChE inhibitors are commonly explored for their potential in treating neurodegenerative diseases like Alzheimer's .

2. Antihypertensive Effects

Research suggests that related pyridine derivatives exhibit antihypertensive activities by promoting smooth muscle relaxation and increasing coronary blood flow. These effects may be relevant for treating cardiovascular conditions such as hypertension and angina pectoris .

3. Neuroprotective Properties

There is emerging evidence that compounds similar to this compound possess neuroprotective effects, possibly through their ability to modulate neurotransmitter levels and protect against neuronal damage.

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds or derivatives:

- Study on AChE Inhibition : A study assessing the efficacy of various nootropics versus AChE inhibitors found that compounds with structural similarities to this compound demonstrated significant inhibition of AChE activity, suggesting potential therapeutic benefits in cognitive disorders .

- Cardiovascular Applications : Research highlighted the cardiovascular benefits of pyridine derivatives, including those that enhance blood flow and reduce blood pressure. These findings support the exploration of this compound for cardiovascular therapies .

Data Table: Biological Activity Overview

Q & A

Q. How should researchers structure interdisciplinary collaboration for mechanistic studies?

- Methodological Answer : Adopt ICReDD’s integrated framework , combining computational chemists, synthetic chemists, and statisticians. Hold iterative feedback sessions to align quantum mechanics/molecular mechanics (QM/MM) simulations with experimental validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.